molecular formula C12H13N3 B1433993 5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine CAS No. 1592679-07-6

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

Cat. No. B1433993
M. Wt: 199.25 g/mol
InChI Key: CKIRWILOFLBVIB-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Molecular Structure Analysis

The molecular structure of 5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine has been studied using classical molecular simulation methods . The final calculated data showed differences of partially disordered arrangement of the intercalated molecules between zirconium 4-sulfophenylphosphonate layers .

Scientific Research Applications

Pincer-Type Tricationic Compound Synthesis

  • Scientific Field : Chemical Crystallography
  • Application Summary : The compound N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a pincer-type tricationic compound, was synthesized and its structure and spectroscopic characteristics were described .
  • Methods of Application : The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
  • Results or Outcomes : The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .

Non-Linear Optics

  • Scientific Field : Optical Signal Processing
  • Application Summary : Compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have been used in non-linear optics, which is of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
  • Methods of Application : These materials are used in non-linear optics due to their push-pull chromophores containing donor and acceptor groups. In such molecules, a direct intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) takes place through a system of π-conjugated double bonds resulting in linear and nonlinear optical (NLO) properties in such a D–π–A system .
  • Results or Outcomes : The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

Leukemia Treatment

  • Scientific Field : Medical Oncology
  • Application Summary : Imatinib, a compound structurally characterized in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia .
  • Methods of Application : Imatinib specifically inhibits the activity of tyrosine kinases .
  • Results or Outcomes : Imatinib has been effective in the treatment of leukemia .

Anticancer Activity

  • Scientific Field : Pharmacology
  • Application Summary : Some compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have shown excellent antiproliferative activity against certain cell lines .
  • Methods of Application : These compounds were tested for their cytotoxic activities against various cell lines .
  • Results or Outcomes : Most of the target compounds exhibited excellent antiproliferative activity against the A549 cell line and HCT116 cell line .

Nonlinear Optical Materials

  • Scientific Field : Optical Signal Processing
  • Application Summary : Compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have been used in nonlinear optics, which is of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
  • Methods of Application : These materials are used in nonlinear optics due to their push-pull chromophores containing donor and acceptor groups. In such molecules, a direct intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) takes place through a system of π-conjugated double bonds resulting in linear and nonlinear optical (NLO) properties in such a D–π–A system .
  • Results or Outcomes : The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

Leukemia Treatment

  • Scientific Field : Medical Oncology
  • Application Summary : Imatinib, a compound structurally characterized in the form of its piperazin-1-ium salt, is one of the most used therapeutic agents to treat leukemia .
  • Methods of Application : Imatinib specifically inhibits the activity of tyrosine kinases .
  • Results or Outcomes : Imatinib has been effective in the treatment of leukemia .

Anticancer Activity

  • Scientific Field : Pharmacology
  • Application Summary : Some compounds similar to “5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine” have shown excellent antiproliferative activity against certain cell lines .
  • Methods of Application : These compounds were tested for their cytotoxic activities against various cell lines .
  • Results or Outcomes : Most of the target compounds exhibited excellent antiproliferative activity against the A549 cell line and HCT116 cell line .

Future Directions

The future directions of research on 5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine could involve further exploration of its potential use in non-linear optics . Additionally, more studies could be conducted to understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-6-12(9-14-7-10)15-8-11-2-4-13-5-3-11/h2-7,9,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIRWILOFLBVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

CAS RN

1592679-07-6
Record name 5-methyl-N-[(pyridin-4-yl)methyl]pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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